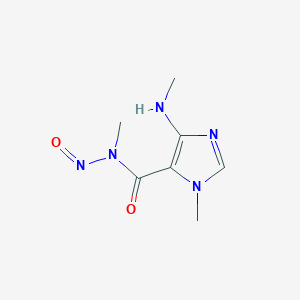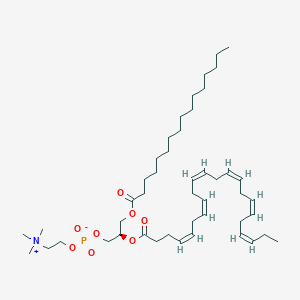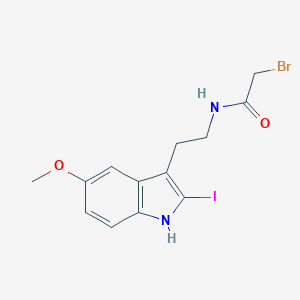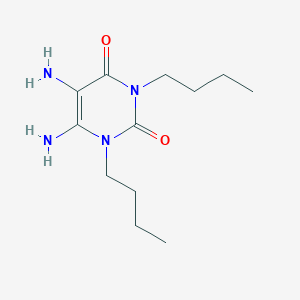
1,3-Dibutyl-5,6-diaminouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dibutyl-5,6-diaminouracil” (DBU) is an organic compound composed of two butyl groups and one diaminouracil group . It is a type of uracil derivative, which is a type of aromatic heterocyclic compound. DBU is a colorless and odorless solid that is soluble in water.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H22N4O2 . The InChI string is InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 . The Canonical SMILES is CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 254.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 254.17427596 g/mol . The Topological Polar Surface Area is 92.7 Ų .
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Research on antioxidants is significant across various fields, including food engineering, medicine, and pharmacy. Studies like those conducted by Munteanu and Apetrei (2021) review critical analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, along with electrochemical (bio)sensors for antioxidant analysis. These methods, based on spectrophotometry and electrochemical sensing, could potentially be applied in the study of 1,3-Dibutyl-5,6-diaminouracil to assess its antioxidant properties or capacity if relevant (Munteanu & Apetrei, 2021).
Downstream Processing of Biologically Produced Diols
The recovery and purification of biologically produced diols, such as 1,3-propanediol, have been studied for their applications and the economic feasibility of their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been explored for their efficiency, yield, purity, and energy consumption. This research provides a foundation that could guide the purification and analysis processes for compounds like this compound if it were to be produced biologically or required purification from complex mixtures (Xiu & Zeng, 2008).
Mécanisme D'action
Target of Action
It is known that the compound belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring, which bears a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dibutyl-5,6-diaminouracil are currently unknown Given its structural similarity to other pyrimidones, it may potentially influence pathways involving these compounds
Analyse Biochimique
Biochemical Properties
1,3-Dibutyl-5,6-diaminouracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidine bases. This interaction is crucial as it influences the reduction of uracil and thymine to their respective dihydro forms . Additionally, this compound may interact with other pyrimidine-related enzymes, affecting their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in pyrimidine metabolism, thereby altering the cellular metabolic flux . Furthermore, this compound can impact cell signaling pathways related to cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with dihydropyrimidine dehydrogenase results in the inhibition of this enzyme, thereby affecting the catabolic pathway of pyrimidine bases . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolic pathway of pyrimidine bases . Additionally, this compound may affect the levels of metabolites involved in these pathways, thereby altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution pattern of this compound is crucial for its biochemical efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s interaction with target biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
5,6-diamino-1,3-dibutylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWNKGXPRVBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440060 |
Source


|
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52998-23-9 |
Source


|
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




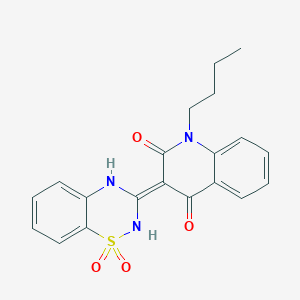


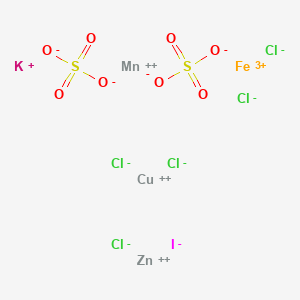
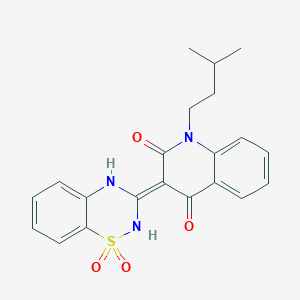
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
